![molecular formula C29H38BrP B14060996 Tributyl[(pyren-1-yl)methyl]phosphanium bromide CAS No. 101363-28-4](/img/structure/B14060996.png)
Tributyl[(pyren-1-yl)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(pyren-1-yl)methyl]phosphanium bromide is a chemical compound with the molecular formula C29H38BrP and a molecular weight of 497.49 g/mol . This compound is known for its unique structure, which includes a pyrene moiety attached to a phosphonium group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Tributyl[(pyren-1-yl)methyl]phosphanium bromide typically involves the reaction of pyrene-1-carbaldehyde with tributylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Tributyl[(pyren-1-yl)methyl]phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives, while substitution reactions can produce various phosphonium salts.
Scientific Research Applications
Tributyl[(pyren-1-yl)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s fluorescent properties make it useful in bioimaging and molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Tributyl[(pyren-1-yl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in bioimaging, the compound’s fluorescence allows it to bind to specific cellular components, enabling visualization under a microscope .
Comparison with Similar Compounds
Tributyl[(pyren-1-yl)methyl]phosphanium bromide can be compared with other phosphonium salts and pyrene derivatives. Similar compounds include:
Tributylphosphonium bromide: Lacks the pyrene moiety, making it less useful in fluorescence applications.
Pyrene derivatives: These compounds may not have the phosphonium group, limiting their use in certain chemical reactions.
The uniqueness of this compound lies in its combination of a phosphonium group and a pyrene moiety, providing both reactivity and fluorescence properties.
Properties
CAS No. |
101363-28-4 |
|---|---|
Molecular Formula |
C29H38BrP |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
tributyl(pyren-1-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-4-7-19-30(20-8-5-2,21-9-6-3)22-26-16-15-25-14-13-23-11-10-12-24-17-18-27(26)29(25)28(23)24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BSMBTNOXBQAVSS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


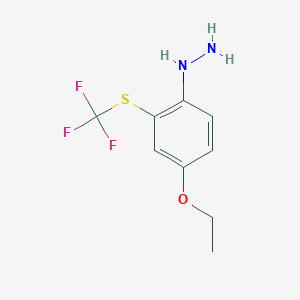

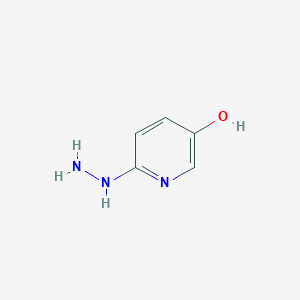
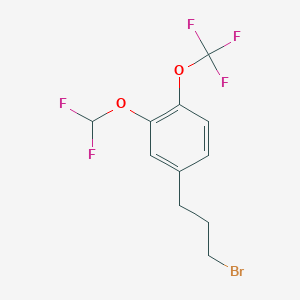
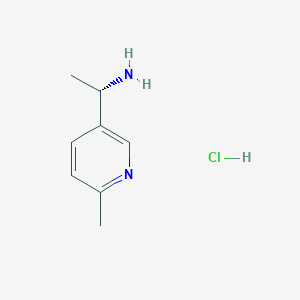
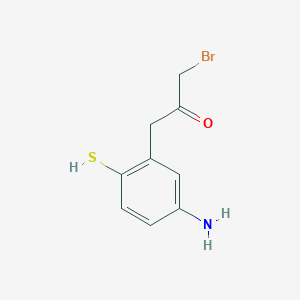
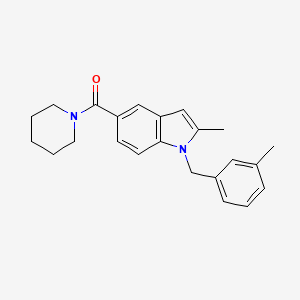
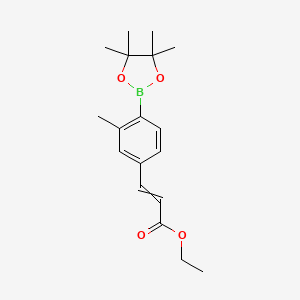

![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)




